Lanthanum caprylate

Description

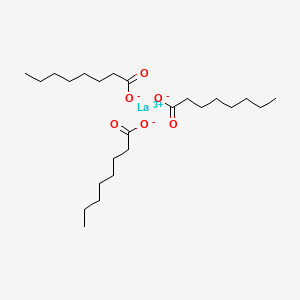

Lanthanum caprylate (La(C8H15O2)3) is a coordination compound formed by lanthanum (La<sup>3+</sup>) and caprylic acid (C8H16O2), a medium-chain fatty acid. This compound is notable for its applications in catalysis, materials science, and biomedical research due to the unique properties of lanthanides, such as high thermal stability, Lewis acidity, and luminescence . Its synthesis typically involves the reaction of lanthanum salts (e.g., LaCl3) with sodium caprylate under controlled conditions, yielding a crystalline or amorphous product depending on the reaction medium and temperature .

Key physicochemical properties include:

Properties

CAS No. |

60903-69-7 |

|---|---|

Molecular Formula |

C24H45LaO6 |

Molecular Weight |

568.5 g/mol |

IUPAC Name |

lanthanum(3+);octanoate |

InChI |

InChI=1S/3C8H16O2.La/c3*1-2-3-4-5-6-7-8(9)10;/h3*2-7H2,1H3,(H,9,10);/q;;;+3/p-3 |

InChI Key |

NFGMTENHSQDVJW-UHFFFAOYSA-K |

Canonical SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[La+3] |

Related CAS |

124-07-2 (Parent) 16096-89-2 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Lanthanum caprylate can be synthesized through a reaction between lanthanum oxide or lanthanum chloride and caprylic acid. The reaction typically involves dissolving lanthanum oxide or lanthanum chloride in a suitable solvent, such as ethanol or methanol, and then adding caprylic acid to the solution. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions using similar principles. The process may include the use of specialized reactors and controlled environments to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Lanthanum caprylate undergoes various chemical reactions, including:

Oxidation: this compound can react with oxygen to form lanthanum oxide and caprylic acid.

Reduction: Under certain conditions, this compound can be reduced to lanthanum metal and caprylic acid.

Substitution: this compound can participate in substitution reactions where the caprylate group is replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Oxygen or air, elevated temperatures.

Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride.

Substitution: Various ligands, solvents like ethanol or methanol, and catalysts.

Major Products Formed:

Oxidation: Lanthanum oxide and caprylic acid.

Reduction: Lanthanum metal and caprylic acid.

Substitution: Lanthanum compounds with different ligands and caprylic acid.

Scientific Research Applications

Lanthanum caprylate has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its potential antimicrobial properties and its role in biological systems.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of specialized materials, coatings, and as an additive in lubricants.

Mechanism of Action

The mechanism of action of lanthanum caprylate involves its interaction with various molecular targets and pathways. In biological systems, lanthanum ions can bind to phosphate groups, affecting cellular processes and enzyme activities. The caprylate component may contribute to the compound’s solubility and bioavailability, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Lanthanum caprylate belongs to a broader class of metal carboxylates. Below is a comparative analysis with structurally analogous compounds:

Table 1: Comparative Properties of Metal Caprylates

| Compound | Metal Ion Charge | Thermal Stability (°C) | Solubility in H2O | Catalytic Efficiency<sup>a</sup> | Biological Activity |

|---|---|---|---|---|---|

| This compound | +3 | 300–350 | Insoluble | High (Lewis acid) | Low |

| Aluminum caprylate | +3 | 250–300 | Insoluble | Moderate | Moderate<sup>b</sup> |

| Calcium caprylate | +2 | 200–250 | Slightly soluble | Low | High<sup>c</sup> |

| Zinc caprylate | +2 | 180–220 | Insoluble | Low | Antimicrobial |

<sup>a</sup>Catalytic efficiency measured in esterification reactions .

<sup>b</sup>Aluminum caprylate shows anti-inflammatory properties in vitro .

<sup>c</sup>Calcium caprylate is used in dietary supplements for gut health .

Key Findings:

Thermal Stability : this compound outperforms other metal caprylates due to the strong La–O bonding and the lanthanide contraction effect, which enhances lattice energy .

Catalytic Activity : Its +3 charge and large ionic radius make it a superior Lewis acid catalyst compared to Al<sup>3+</sup> or Zn<sup>2+</sup> derivatives .

Biological Applications : While zinc and calcium caprylates exhibit antimicrobial and nutraceutical benefits, this compound’s low solubility limits its biomedical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.